N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-8-11(20-15-14-8)12(19)13-6-9(17)7-16-5-3-2-4-10(16)18/h2-5,9,17H,6-7H2,1H3,(H,13,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQOFBYOLPYEES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(CN2C=CC=CC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Formation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid
React 4-methyl-1,2,3-thiadiazole with chloroacetic acid under basic conditions (NaOH).
Step 2: Esterification
Convert the carboxylic acid to its corresponding ester using methanol and an acid catalyst (H2SO4).
Step 3: Amide Formation
React the ester with 2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propanamine in the presence of a coupling agent (e.g., DCC) to form the amide.
Industrial Production Methods
Industrial methods typically follow similar synthetic routes, scaled up using optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
It can be oxidized to form sulfoxides and sulfones using oxidizing agents like m-CPBA.
Reduction:
Reduction of the amide group using LiAlH4 leads to the formation of the corresponding amine.
Substitution:
Nucleophilic substitution reactions can occur at the pyridine ring using reagents like NaH.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: NaH, alkyl halides
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Acts as a ligand in coordination chemistry for catalyzing various organic reactions.
Material Science: Used in the synthesis of novel polymers with unique properties.
Biology
Enzyme Inhibition: Inhibits specific enzymes, providing insights into enzyme function and regulation.
Antimicrobial Activity: Exhibits activity against a range of microbial pathogens.
Medicine
Drug Design: Serves as a scaffold for developing new therapeutic agents.
Diagnostics: Used in the development of diagnostic assays for certain diseases.
Industry
Agrochemicals: Utilized in the formulation of new pesticides and herbicides.
Pharmaceuticals: Key intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
Enzyme Inhibition
The compound binds to the active site of target enzymes, blocking substrate access and thereby inhibiting enzyme activity.
Molecular Targets and Pathways
Protein Kinases: Modulates the activity of kinases involved in cell signaling pathways.
DNA Intercalation: Intercalates into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-3-iodopropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)butyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Uniqueness
Compared to its analogs, N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibits unique reactivity due to the presence of both the thiadiazole and pyridine rings, making it highly versatile in chemical synthesis and biological applications.
Biological Activity
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the class of thiadiazole derivatives, known for their diverse biological activities. This article synthesizes recent research findings regarding its biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
The compound can be synthesized through various chemical pathways involving the reaction of thiadiazole derivatives with pyridine-based compounds. The synthesis typically involves steps such as condensation reactions and purification processes to yield the final product in high purity and yield.
Key Synthesis Steps
- Formation of Thiadiazole Ring : The initial step involves the synthesis of the thiadiazole ring using appropriate precursors.
- Introduction of Hydroxy and Carboxamide Groups : Subsequent reactions introduce the hydroxy group and carboxamide functionalities.
- Purification : The final compound is purified using techniques such as recrystallization or chromatography.
Antimicrobial Activity
Thiadiazole derivatives have demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies have shown that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
| Pseudomonas aeruginosa | 64 μg/mL |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
The anticancer activity is attributed to:
- Inhibition of DNA Synthesis : The compound interferes with DNA replication in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death in malignant cells.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 4.37 |
| A549 | 8.03 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it inhibits pro-inflammatory cytokines and reduces inflammation in cellular models.
In Vitro Findings
- Cytokine Inhibition : Significant reduction in levels of TNF-alpha and IL-6 was observed.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus at a concentration of 16 μg/mL, outperforming standard antibiotics.
- Cancer Cell Line Testing : In a comparative study against cisplatin, the compound showed lower IC50 values in MCF-7 cells, indicating higher potency in inducing apoptosis compared to traditional chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
